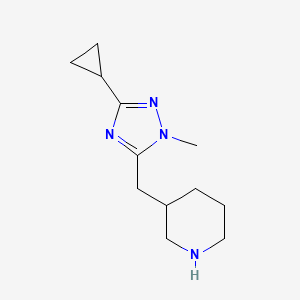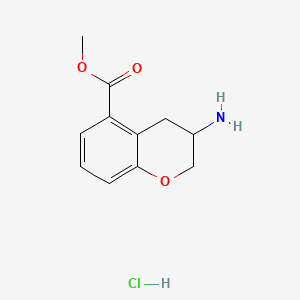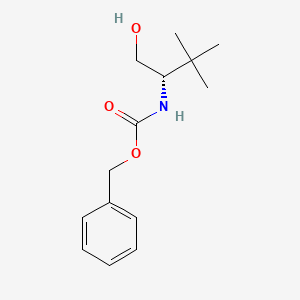
Z-Tle-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Z-Tle-ol” is a hypothetical organic compound that belongs to the class of alcohols. Alcohols are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure and properties of “this compound” would depend on its specific molecular configuration, which is not provided here.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Z-Tle-ol” would typically involve the following steps:
Starting Material Selection: Choosing appropriate starting materials that contain the necessary carbon skeleton.
Functional Group Introduction: Introducing the hydroxyl group through reactions such as hydroboration-oxidation or oxymercuration-demercuration.
Purification: Purifying the compound using techniques like distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
“Z-Tle-ol” would undergo various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
“Z-Tle-ol” could have various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving alcohols.
Medicine: Possible applications in drug development or as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of “Z-Tle-ol” would depend on its specific molecular structure and target pathways. Generally, alcohols can interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanol: A simple alcohol with one carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Propanol: A three-carbon alcohol with similar properties.
Uniqueness
“Z-Tle-ol” would be unique based on its specific molecular structure, which could impart distinct physical and chemical properties compared to other alcohols.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
InChI-Schlüssel |
KJWHWKVTZVGMHH-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



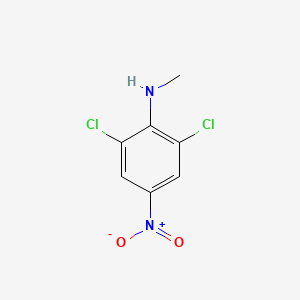
![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
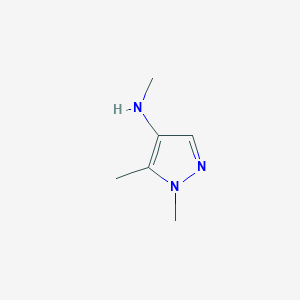

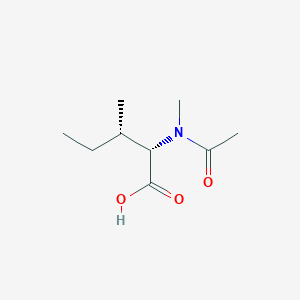
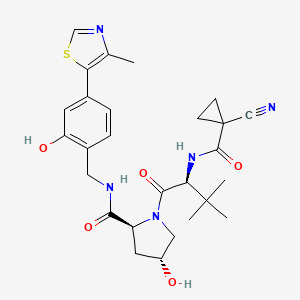
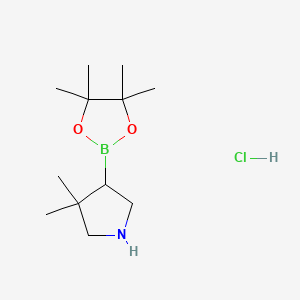
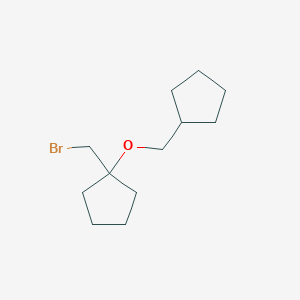

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
